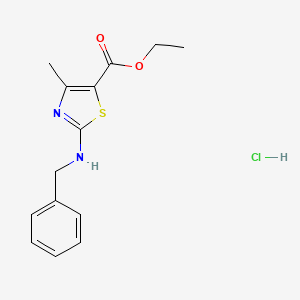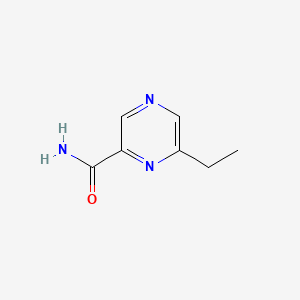
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with an ethyl ester, a benzylamino group, and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction. Benzylamine reacts with the thiazole intermediate under mild conditions, often in the presence of a solvent like ethanol or methanol.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiazole ring or the ester group, resulting in the formation of thiazolidine derivatives or alcohols, respectively.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Thiazolidine derivatives or alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-(benzylamino)acetate hydrochloride
- Ethyl 2-(benzylamino)-4-methylthiazole
- Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of both the benzylamino group and the ethyl ester on the thiazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry and drug development.
属性
IUPAC Name |
ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11;/h4-8H,3,9H2,1-2H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGLNBZCWXZISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655346 |
Source


|
| Record name | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15087-95-3 |
Source


|
| Record name | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)

![OROTIC ACID, [2-14C]](/img/new.no-structure.jpg)





![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)

![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)



